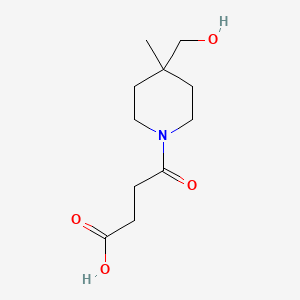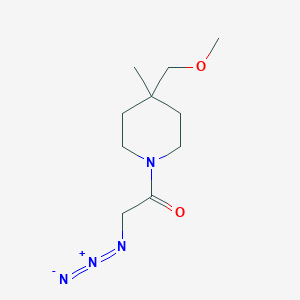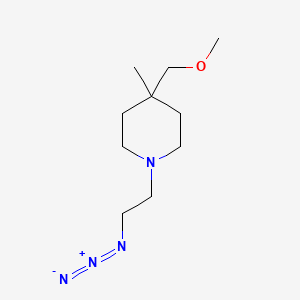![molecular formula C8H14N4O B1477391 (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol CAS No. 2098089-36-0](/img/structure/B1477391.png)
(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Overview
Description
“(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment . The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .
Molecular Structure Analysis
The molecular structure of “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is complex and detailed. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . The structure of the synthesized compounds was confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .
Chemical Reactions Analysis
The chemical reactions involving “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” are complex and varied. The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Scientific Research Applications
Medicinal Chemistry
The compound is a part of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is synthesized in a cost-efficient manner and used as a building block in medicinal chemistry . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .
Drug Research
The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research . This has been particularly useful in the development of agrochemicals .
Anticancer Drug Development
The compound has been used in the development of anticancer drugs. For instance, ATR, a protein kinase in the PIKK family, plays a critical role in the cell DNA-damage response and is an attractive anticancer drug target .
Pharmaceutical Testing
“(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
Synthesis Efficiency
The compound is used in organic synthesis directed towards medicinal chemistry. The simultaneous multi-optimization of structural interest, physical-chemical parameters, and synthesis efficiency is one of the main tasks for the organic synthesis .
Design of Promising MedChem Fragments
The compound is used in the design of promising MedChem fragments and corresponding building blocks for their production . This is influenced by the concept of “privileged scaffolds”, which means the compound is a preferred motif for the design .
Future Directions
The future directions for the research and development of “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” could involve further exploration of its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment . Structural modification of similar compounds has led to the discovery of derivatives with improved pharmacokinetic profiles , suggesting potential avenues for future research.
properties
IUPAC Name |
(5-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACNVOUCLGVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)CO)CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















